molecular formula C10H9NO2 B2748643 2-(3-Methoxyphenyl)-3-oxopropanenitrile CAS No. 25594-63-2

2-(3-Methoxyphenyl)-3-oxopropanenitrile

Cat. No. B2748643
CAS RN: 25594-63-2
M. Wt: 175.187
InChI Key: AITHGEJVZFFXRB-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds involves various reactions. For instance, “2-{[(2-hydroxy-5-methoxyphenyl) methylidene]amino} nicotinic acid” is derived from o-phenylenediamine and 5-methoxysalicaldehyde . The synthesis process is characterized by spectroscopic techniques including FT-IR, 1H-NMR, 13C-NMR, and GC–MS .


Molecular Structure Analysis

The molecular structure of related compounds like “2-(3-Methoxyphenyl)cyclohexanone” has been established using various spectroscopic techniques . Assignments are based on proton chemical shifts and peak patterns, carbon chemical shifts, HSQC (1 bond carbon to proton correlations), HMBC (2-4 bond carbon to proton correlations), and COSY (2-3 bond proton-proton correlations) spectra .


Chemical Reactions Analysis

The chemical reactions involving related compounds have been studied. For example, Schiff bases derived from o-tolidine and different aromatic aldehydes undergo [2+5] cycloaddition reactions with maleic and phthalic anhydride to give corresponding [1,3]oxazepine-4,7-dione and [1,3]oxazepine-1,5-dione .


Physical And Chemical Properties Analysis

The physical and chemical properties of related compounds have been analyzed. For instance, “2-(3-Methoxyphenyl)ethylamine” is a liquid with a refractive index of n20/D 1.538 (lit.), boiling point of 118-119 °C/6 mmHg (lit.), and density of 1.038 g/mL at 25 °C (lit.) .

Scientific Research Applications

Mn(OAc)3-Promoted Reactions

  • A study by Deliomeroglu et al. (2012) in "Tetrahedron" investigated the reaction of alkenes with 3-(4-methoxyphenyl)-3-oxopropanenitrile in the presence of Mn(OAc)3. This process led to the formation of dihydrofuran derivatives, showcasing the compound's utility in creating specific regioisomers in organic synthesis (Deliomeroglu et al., 2012).

Organophosphorus Compounds

  • Pedersen and Lawesson (1974) explored reactions involving 3-oxo esters and 3-oxo-amides, including those related to 2-(3-Methoxyphenyl)-3-oxopropanenitrile. Their work in "Tetrahedron" provided insights into producing derivatives like 3H-1,2-dithiole-3-thiones, contributing to the field of organophosphorus chemistry (Pedersen & Lawesson, 1974).

Synthesis of Pyrazolo[1,5-a]pyrimidine Analogs

  • A study by Kaping et al. (2016) in "Monatshefte für Chemie - Chemical Monthly" described an environmentally friendly synthesis method for pyrazolo[1,5-a]pyrimidine derivatives using 3-(4-Methoxyphenyl)-3-oxopropanenitrile. This research also highlighted the anti-inflammatory and anti-cancer potential of these compounds (Kaping et al., 2016).

Mechanism of Action

While the mechanism of action for “2-(3-Methoxyphenyl)-3-oxopropanenitrile” is not explicitly mentioned, related compounds like Apocynin inhibit NADPH oxidase activity, preventing the production of superoxide in human agranulocytes or neutrophilic granulocytes .

Safety and Hazards

Safety measures for handling related compounds include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, and ensuring adequate ventilation .

Future Directions

The future directions for research on related compounds involve exploring their potential uses. For instance, enzymes are being used as highly selective and greener biocatalysts, and the full implementation of biocatalytic reactions on a large scale is a challenging task . The transition from batch to flow offers numerous advantages, and flow biocatalysis can produce valuable molecules for food, cosmetics, and pharmaceuticals in a more eco-friendly manner .

properties

IUPAC Name

2-(3-methoxyphenyl)-3-oxopropanenitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO2/c1-13-10-4-2-3-8(5-10)9(6-11)7-12/h2-5,7,9H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AITHGEJVZFFXRB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C(C=O)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

In a manner similar to Example 7, m-methoxyphenylacetonitrile is treated with sodium methoxide and ethyl formate to afford α-formyl-(3-methoxyphenyl)acetonitrile. Hydrogenation of this product yields 3-amino-2-(3-methoxyphenyl)-2-propenal which is condensed with dimethyl malonate to afford the product of the Example.
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